molecular formula C27H24N4O5 B2959284 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207046-29-4

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2959284
CAS No.: 1207046-29-4
M. Wt: 484.512
InChI Key: BBZKQNVZXJXSPC-UHFFFAOYSA-N
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Description

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole moiety substituted with a 3,4-dimethoxyphenyl group and a 4-ethylphenyl side chain. The oxadiazole ring, a heterocyclic scaffold, enhances metabolic stability and facilitates interactions with biological targets via hydrogen bonding and π-π stacking .

Properties

CAS No.

1207046-29-4

Molecular Formula

C27H24N4O5

Molecular Weight

484.512

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O5/c1-4-17-9-12-19(13-10-17)31-26(32)20-7-5-6-8-21(20)30(27(31)33)16-24-28-25(29-36-24)18-11-14-22(34-2)23(15-18)35-3/h5-15H,4,16H2,1-3H3

InChI Key

BBZKQNVZXJXSPC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinazoline core substituted with an oxadiazole moiety and ethylphenyl groups. The synthesis of similar quinazoline derivatives typically involves multi-step organic reactions that enhance their pharmacological profile. For instance, derivatives containing electron-withdrawing groups have shown improved antibacterial activity against various pathogens .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated against several bacterial strains:

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus10–1275
Escherichia coli10–1280
Candida albicans1177

These results indicate that the compound exhibits moderate antimicrobial activity comparable to standard drugs like ampicillin .

Anticancer Activity

Quinazoline derivatives have also been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. In particular:

  • Cell Lines Tested : K562 (leukemia) and HeLa (cervical carcinoma).
  • IC50 Values : The tested compounds showed limited toxicity towards these cancer cell lines with IC50 values ranging from 100 to 400 µM, suggesting a potential for further development as anticancer agents .

Neuroprotective Effects

Recent investigations into quinazoline derivatives have pointed to their role as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The compound's structural features may contribute to its ability to inhibit cholinesterase enzymes effectively. Molecular docking studies have shown promising binding affinities for the active site of acetylcholinesterase, indicating potential neuroprotective effects .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized a series of quinazoline derivatives and evaluated their antimicrobial activities using the agar well diffusion method. The most active compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Screening : In a cytotoxicity study involving K562 and HeLa cells, certain derivatives were found to exhibit selective toxicity profiles, warranting further investigation into their mechanisms of action .
  • Molecular Docking Studies : Research employing molecular docking techniques revealed that specific substitutions on the quinazoline scaffold significantly influenced binding interactions with target enzymes like DNA gyrase and acetylcholinesterase .

Comparison with Similar Compounds

Table 1: Key Structural and Inferred Properties of Comparable Compounds

Compound Name / Feature Target Compound 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione Morpholine-Containing Quinazolines Coumarin-Tetrazole Derivatives
Core Structure Quinazoline-2,4-dione Quinazoline-2,4-dione Quinazoline with alkylamino substituents Pyrazolone-tetrazole-coumarin hybrid
Oxadiazole Substituent 3-(3,4-dimethoxyphenyl) 3-(2-chlorophenyl) Absent Absent
Quinazoline Substituent 3-(4-ethylphenyl) 3-(furan-2-ylmethyl) Morpholine-propyl chain Coumarin-benzodiazepine/oxazepine
Molecular Weight ~468.5 (calculated) 434.8 ~350–450 (estimated) >500 (e.g., 4g: ~650–700)
Key Functional Groups Methoxy (electron-donating), ethylphenyl (hydrophobic) Chloro (electron-withdrawing), furan (polar) Morpholine (polar), propyl (flexible linker) Coumarin (fluorescent), tetrazole (bioisostere)
Inferred Bioactivity Potential EPI or antimicrobial agent (quinazoline core) Unknown, but chloro and furan may modulate target binding Proven EPI efficacy against P. aeruginosa Likely fluorescence-based applications or enzyme inhibition

Substituent-Driven Pharmacological Implications

  • Oxadiazole Modifications: The target compound’s 3,4-dimethoxyphenyl group on oxadiazole contrasts with the 2-chlorophenyl group in .
  • Quinazoline Side Chains : The 4-ethylphenyl group in the target compound is more hydrophobic than the furan-2-ylmethyl group in or the morpholine-propyl chain in . This hydrophobicity may favor membrane penetration or interactions with lipophilic enzyme pockets.
  • EPI Activity : While morpholine-containing quinazolines in demonstrate superior EPI activity, the target compound’s oxadiazole and ethylphenyl groups could offer distinct mechanistic advantages, such as reduced susceptibility to efflux pumps.

Q & A

Q. Tables

Property Value Method Reference
Molecular Weight496.52 g/molHRMS
Calculated logP3.8ChemAxon
Aqueous Solubility (pH 7.4)12 µMShake-flask/HPLC
Crystal SystemMonoclinic, P2₁/cX-ray diffraction

Q. Notes

  • All experimental protocols should include triplicate runs ± SEM.
  • Synthetic procedures must adhere to Green Chemistry principles (e.g., solvent recovery ).

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